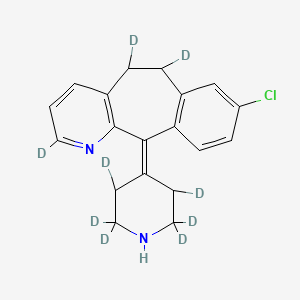

Desloratadine-d9

Description

Structure

3D Structure

Properties

IUPAC Name |

13-chloro-5,9,10-trideuterio-2-(2,2,3,5,6,6-hexadeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i3D,4D,7D,8D,9D,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUOIFJMECXRGI-DCCOGPGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(C2=C(C=CC(=C2)Cl)C(=C3C(C(NC(C3[2H])([2H])[2H])([2H])[2H])[2H])C4=C1C=CC(=N4)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Desloratadine D7 Major

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Molecules

The introduction of deuterium at specific molecular positions necessitates synthetic strategies that offer high regioselectivity and isotopic enrichment. For a complex molecule like Desloratadine (B1670295), several advanced techniques are employed.

Deuteration via Hydrogen-Deuterium Exchange Reactions

Hydrogen-Deuterium (H-D) exchange reactions represent a straightforward method for deuterium incorporation, often catalyzed by acids, bases, or metals. In the context of Desloratadine-d7 synthesis, H-D exchange can be strategically applied to positions with acidic protons. For instance, the protons on the piperidine (B6355638) ring adjacent to the nitrogen atom can be exchanged under basic conditions using a deuterated solvent like D₂O and a suitable base. The efficiency of this exchange is dictated by factors such as temperature, pH, and the choice of catalyst.

Table 1: H-D Exchange Reaction Parameters

| Parameter | Condition | Rationale |

| Deuterium Source | D₂O, CD₃OD | Readily available and effective solvents for exchange. |

| Catalyst | NaOD, K₂CO₃ | Promotes deprotonation of exchangeable sites. |

| Temperature | 50-100 °C | Higher temperatures can increase the rate of exchange. |

| Reaction Time | 12-48 hours | Sufficient time to achieve high levels of deuteration. |

However, achieving site-selectivity can be challenging, and over-deuteration or exchange at unintended positions can occur. Therefore, careful optimization of reaction conditions is paramount.

Stereoselective Deuterium Introduction

In instances where the stereochemical orientation of the deuterium atom is crucial, stereoselective deuteration methods are employed. While Desloratadine itself is achiral, stereoselective synthesis can be relevant for its metabolites or in cases where deuteration might introduce a chiral center. Methods such as enantioselective hydrogenation of a double bond using deuterium gas and a chiral catalyst can introduce deuterium atoms with a specific spatial arrangement. For Desloratadine-d7, this could be hypothetically applied to a precursor containing a double bond in the piperidine ring to introduce two deuterium atoms stereoselectively.

Precursor Design and Synthetic Pathways for Desloratadine-d7 (major)

The synthesis of Desloratadine-d7 (major) typically involves a multi-step approach starting from commercially available deuterated building blocks or the introduction of deuterium at a late stage of the synthesis of the non-labeled parent drug.

Multi-step Synthetic Routes from Deuterated Building Blocks

A robust strategy for the synthesis of Desloratadine-d7 involves the use of deuterated precursors. For example, a deuterated piperidin-4-one, such as piperidin-4-one-2,2,6,6-d4, can be utilized as a key building block. This deuterated ketone can then be subjected to a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium ylide or phosphonate ester derived from the tricyclic core of Desloratadine to construct the exocyclic double bond and incorporate four deuterium atoms into the piperidine ring.

Further deuteration can be achieved by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to reduce a precursor ketone, or by employing deuterated methylating agents, like iodomethane-d₃ (CD₃I), to introduce a deuterated methyl group if N-methylated analogs were desired. A plausible multi-step synthesis for Desloratadine-d7 could involve the deuteration of the piperidine ring and the aromatic rings of the tricyclic system.

Table 2: Plausible Synthetic Route for Desloratadine-d7

| Step | Reactant 1 | Reactant 2 | Reagent/Condition | Deuterated Product |

| 1 | Piperidin-4-one | D₂O, NaOD | H-D Exchange | Piperidin-4-one-2,2,6,6-d4 |

| 2 | 8-chloro-5,6-dihydro-11H-benzo acs.orgresearchgate.netcyclohepta[1,2-b]pyridin-11-one | (EtO)₂P(O)CH₂-ylide | NaH, THF | Phosphonate ester |

| 3 | Phosphonate ester | Piperidin-4-one-2,2,6,6-d4 | Horner-Wadsworth-Emmons | Desloratadine-d4 |

| 4 | Desloratadine-d4 | D₂SO₄, D₂O | Aromatic H-D Exchange | Desloratadine-d7 (major) |

This pathway would result in deuteration at the 2,2,6,6 positions of the piperidine ring and three positions on the aromatic rings.

Optimization of Reaction Conditions for Deuteration Yield and Selectivity

The success of the synthesis of Desloratadine-d7 hinges on the careful optimization of each reaction step to maximize the yield and isotopic purity. Key parameters that require fine-tuning include:

Stoichiometry of Deuterating Agents: Using a sufficient excess of the deuterating reagent is crucial to drive the reaction to completion and achieve high levels of deuterium incorporation.

Reaction Temperature and Time: These parameters must be carefully controlled to ensure complete reaction without promoting side reactions or isotopic scrambling.

Choice of Catalyst: The selection of an appropriate catalyst can significantly influence the regioselectivity of the deuteration process.

Purification Methods: Chromatographic techniques are essential to separate the desired deuterated product from any partially deuterated or non-deuterated byproducts.

Emerging Synthetic Approaches for Isotopic Labeling

The field of isotopic labeling is continually evolving, with new methodologies offering greater precision and efficiency. Some emerging approaches that could be applied to the synthesis of Desloratadine-d7 include:

Transition-Metal-Catalyzed C-H Activation/Deuteration: This powerful technique allows for the direct replacement of C-H bonds with C-D bonds with high regioselectivity, often under mild reaction conditions. Iridium or ruthenium-based catalysts are commonly used for this purpose.

Photoredox Catalysis: Light-mediated reactions have emerged as a versatile tool for isotopic labeling, enabling the deuteration of a wide range of functional groups.

Enzymatic Deuteration: Biocatalysis offers the potential for unparalleled selectivity in deuterium incorporation, although its application is currently limited by the availability of suitable enzymes.

These advanced methods hold the promise of more efficient and selective syntheses of complex deuterated molecules like Desloratadine-d7 in the future.

Application of Multicomponent Reactions for Deuterated Compound Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgnih.gov This approach is highly efficient, offering atom economy and rapid access to complex molecular architectures. beilstein-journals.orgnih.gov In the context of deuterated compound synthesis, MCRs provide a strategic advantage by allowing for the direct incorporation of deuterium-labeled building blocks into the final molecule.

The use of deuterated reagents, such as [D1]-aldehydes and [D2]-isonitriles, has been successfully demonstrated across various MCRs, yielding a diverse array of deuterated products with high isotopic purity and without significant deuterium scrambling. beilstein-journals.orgnih.govresearchgate.net This methodology is particularly valuable as it allows for the precise placement of deuterium at metabolically vulnerable sites, potentially enhancing the metabolic stability of the resulting drug analogs. beilstein-journals.orgnih.gov

Several key MCRs have been adapted for the synthesis of deuterated compounds:

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By employing deuterated aldehydes or isocyanides, deuterated α-acetamido carboxamides can be synthesized efficiently. beilstein-journals.org

Passerini Reaction: A three-component reaction between a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy carboxamide. The use of deuterated aldehydes or isocyanides in this reaction leads to the corresponding deuterated products in good yields. nih.gov

Hantzsch Dihydropyridine Synthesis: This reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. Utilizing [D1]-aldehydes in this MCR allows for the synthesis of site-specifically deuterated 1,4-dihydropyridines, a scaffold present in several approved drugs. nih.gov

Strecker Reaction: The synthesis of α-aminonitriles from an aldehyde, an amine, and a cyanide. This reaction can serve as a precursor to deuterated α-amino acids when a deuterated aldehyde is used as a starting material. researchgate.net

The versatility of MCRs allows for the creation of large libraries of drug-like compounds, and the incorporation of deuterium-labeled starting materials is a straightforward strategy to produce novel deuterated drug candidates. nih.gov

| Multicomponent Reaction | Reactants | Deuterated Product Type |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acetamido Carboxamides |

| Passerini Reaction | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy Carboxamides |

| Hantzsch Synthesis | Aldehyde, Ammonia, β-Ketoester | 1,4-Dihydropyridines |

| Strecker Synthesis | Aldehyde, Amine, Cyanide | α-Aminonitriles |

Chemo-Enzymatic Synthesis of Deuterated Analogs

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. researchgate.net This hybrid approach is particularly useful for the synthesis of complex molecules like deuterated drug analogs, where high regio- and stereoselectivity are crucial. researchgate.net Enzymes can catalyze specific steps in a synthetic route that are challenging to achieve with conventional chemical methods, such as the selective introduction of isotopes.

The synthesis of isotopically labeled compounds can be achieved by using enzymes in several ways:

Enzymatic Isotope Exchange: Enzymes can be used to catalyze the exchange of hydrogen atoms with deuterium from a deuterated solvent (e.g., D₂O). This method has been applied to the synthesis of deuterated amino acids like L-histidine, where an isotope exchange is carried out in a fully deuterated medium. researchgate.net

Enzymatic Decarboxylation: Enzymes such as histidine decarboxylase can be used to convert a deuterated precursor, like deuterated L-histidine, into the corresponding deuterated amine, such as deuterated histamine (B1213489). This demonstrates how an enzymatic step can follow a chemical deuteration to yield the final product. researchgate.net

The chemo-enzymatic approach allows for the synthesis of specifically labeled compounds that can be used in mechanistic studies of enzymatic reactions or as internal standards in metabolic studies. researchgate.net By integrating enzymatic reactions into a multi-step chemical synthesis, it is possible to prepare complex deuterated molecules with high precision and efficiency. researchgate.net This strategy offers a powerful alternative for the synthesis of deuterated pharmaceuticals, potentially including complex structures like Desloratadine-d7.

Analytical Characterization and Quality Control of Desloratadine D7 Major

Spectroscopic Confirmation of Deuteration and Structural Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Abundance

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise location of deuterium atoms within the Desloratadine-d7 molecule. By comparing the ¹H NMR spectrum of Desloratadine-d7 with that of its non-deuterated counterpart, analysts can identify the absence of signals corresponding to the protons that have been replaced by deuterium. The integration of the remaining proton signals allows for the quantification of the extent of deuteration at specific sites.

Furthermore, ²H (deuterium) NMR spectroscopy can be employed to directly observe the deuterium signals, providing unambiguous confirmation of their presence and chemical environment. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, allowing for straightforward assignment of the deuterium positions. This technique is invaluable for confirming that the deuteration has occurred at the intended positions and for assessing the isotopic enrichment at each labeled site.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Purity

Mass spectrometry (MS) is an essential technique for the analysis of isotopically labeled compounds like Desloratadine-d7. It provides critical information on the molecular weight, confirming the incorporation of the deuterium atoms, and allows for the assessment of isotopic purity.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the Desloratadine-d7 molecule with a high degree of precision. This technique can differentiate between Desloratadine-d7 and its non-deuterated analog, as well as other potential isotopic variants, based on their exact mass-to-charge ratios. The theoretical exact mass of Desloratadine-d7 is calculated based on the sum of the exact masses of its constituent isotopes. The experimentally measured mass from HRMS is then compared to this theoretical value to confirm the identity and elemental composition of the compound.

Table 1: Theoretical and Experimental Mass Data for Desloratadine-d7

| Parameter | Value |

| Molecular Formula | C₁₉H₁₂D₇ClN₂ |

| Theoretical Monoisotopic Mass | 317.1883 u |

| Experimentally Measured Mass (Typical) | 317.1885 u |

| Mass Accuracy (Typical) | < 5 ppm |

This table presents representative data. Actual values may vary slightly between batches and analytical instruments.

Tandem Mass Spectrometry (MS/MS) is utilized to further confirm the structural integrity of Desloratadine-d7 and to verify the location of the deuterium labels. In an MS/MS experiment, the protonated or deprotonated molecular ion of Desloratadine-d7 is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

The fragmentation pattern of Desloratadine-d7 is compared to that of unlabeled desloratadine (B1670295). The mass shifts observed in the fragment ions of Desloratadine-d7 reveal which parts of the molecule contain the deuterium labels. This detailed fragmentation analysis provides conclusive evidence for the correct placement of the deuterium atoms, ensuring the structural integrity of the isotopically labeled standard.

Chromatographic Purity Assessment

Chromatographic techniques are vital for determining the chemical and isotopic purity of Desloratadine-d7. These methods separate the main compound from any impurities, including residual starting materials, byproducts of the synthesis, and, importantly, any non-deuterated or partially deuterated species.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Desloratadine-d7. The method typically employs a reversed-phase column, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is used to elute the compounds from the column.

Advanced detection methods, such as UV-Vis spectrophotometry and mass spectrometry, are coupled with HPLC to provide comprehensive purity analysis.

HPLC-UV: A UV detector measures the absorbance of the eluting compounds at a specific wavelength. This allows for the quantification of Desloratadine-d7 and the detection of any UV-active impurities. The purity is typically reported as a percentage of the total peak area.

HPLC-MS: Coupling HPLC with a mass spectrometer provides an even higher level of specificity. This combination, often referred to as LC-MS, allows for the separation of compounds by HPLC and their subsequent identification and quantification by mass spectrometry. This is particularly useful for detecting and quantifying impurities that may co-elute with the main peak or are present at very low levels. It is also the definitive method for assessing isotopic purity by separating and measuring the relative abundance of Desloratadine-d7 and its less-deuterated analogs.

Table 2: Typical HPLC Method Parameters for Desloratadine-d7 Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Time-programmed gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 242 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical set of HPLC conditions. Method parameters may be optimized for specific applications and instrumentation.

By employing this rigorous combination of spectroscopic and chromatographic techniques, the identity, structural integrity, isotopic enrichment, and chemical purity of Desloratadine-d7 (major) can be unequivocally established, ensuring its suitability for demanding analytical applications.

Gas Chromatography (GC) for Volatile Intermediates

In the synthesis of any pharmaceutical compound, including isotopically labeled ones like Desloratadine-d7, the control of volatile substances is a critical aspect of quality control. These substances can include unreacted starting materials, volatile intermediates, or residual solvents from the manufacturing process. Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a primary technique for the separation and quantification of these volatile components due to its high resolution and sensitivity.

While the exact synthetic pathways and specific volatile intermediates for commercial Desloratadine-d7 are typically proprietary, GC analysis is fundamental for ensuring their removal to meet stringent purity requirements. Forced degradation studies on the non-deuterated parent compound, Desloratadine, have utilized GC-MS to identify degradation products, demonstrating the technique's applicability to this class of molecules. scispace.comresearchgate.net The analysis would focus on detecting and quantifying any residual solvents used during synthesis and purification (e.g., methanol, ethanol, chloroform) or potential volatile by-products. scispace.comasianpubs.org

The method involves injecting a sample, often using a headspace sampler for volatile analysis, into the GC system. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The detector, frequently a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification, provides data on the levels of each volatile species present.

Table 1: Illustrative Volatile Compounds Monitored by GC in Pharmaceutical Synthesis

| Compound Class | Example Compounds | Analytical Purpose |

| Residual Solvents | Methanol, Acetonitrile, Chloroform, Ethanol | Ensure levels are below ICH safety limits |

| Volatile Reagents | Pyridine, Triethylamine | Confirm removal of excess starting materials |

| Low MW Intermediates | Varies by synthetic route | Monitor reaction completion and impurity formation |

This table is illustrative of compounds that are typically monitored in pharmaceutical manufacturing via GC and does not represent a definitive list for Desloratadine-d7 synthesis.

Isotopic Purity and Enrichment Analysis

For a deuterated compound such as Desloratadine-d7, the most critical quality attribute beyond chemical purity is its isotopic purity and the degree of deuterium enrichment. rsc.org These parameters define the percentage of molecules that contain the desired number of deuterium atoms and the distribution of other isotopologues (molecules with fewer or more deuterium atoms). This analysis is crucial as the presence of lower isotopologues can affect the compound's utility, particularly when used as an internal standard in quantitative mass spectrometry-based assays. nih.govacs.org The principal techniques for this determination are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. rsc.org

Mass Spectrometry (MS) is the definitive technique for determining the isotopic distribution of Desloratadine-d7. High-resolution mass spectrometry (HR-MS) can precisely measure the mass of the molecule and resolve the signals from the different isotopologues (d0 through d7). rsc.org By analyzing the relative intensities of these signals in the mass spectrum, a detailed distribution profile can be calculated. It is important to note that for polydeuterated compounds, the presence of lower isotopologues is an expected outcome of the synthesis and these are often considered an integral part of the material's profile rather than impurities. nih.govacs.org A certificate of analysis for a commercial batch of Desloratadine-d7 (major) shows a typical distribution where the d7 and d6 species are the most abundant. lgcstandards.com

Table 2: Example Isotopic Distribution for Desloratadine-d7 (major) by Mass Spectrometry

| Isotopologue | Number of Deuterium Atoms | Normalized Intensity (%) |

| d0 | 0 | 0.00 |

| d1 | 1 | 0.00 |

| d2 | 2 | 0.00 |

| d3 | 3 | 0.01 |

| d4 | 4 | 0.88 |

| d5 | 5 | 16.34 |

| d6 | 6 | 41.36 |

| d7 | 7 | 41.40 |

Data sourced from a Certificate of Analysis for Lot 4-JES-33-1. lgcstandards.com The term "(major)" signifies that the d7 isotopologue is a major, but not the sole, component.

Table 3: Techniques for Isotopic Purity Analysis

| Technique | Information Provided |

| Mass Spectrometry (MS) | Determines the relative abundance of all isotopologues (d0-d7). Provides a detailed isotopic distribution profile. |

| NMR Spectroscopy (¹H, ²H) | Confirms the specific locations of deuterium atoms. Provides an estimate of overall isotopic enrichment and structural integrity. |

Advanced Analytical Applications of Desloratadine D7 Major

Role as a Stable Isotope Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting analytical variability. scispace.comkcasbio.com Desloratadine-d7, by virtue of its structural identity to the analyte of interest (desloratadine) with the exception of its isotopic composition, co-elutes and exhibits similar ionization behavior in the mass spectrometer. scispace.comacanthusresearch.com This characteristic allows it to effectively compensate for variations that may occur during sample preparation, such as extraction and reconstitution, as well as instrumental fluctuations. wuxiapptec.com The use of a SIL-IS like Desloratadine-d7 is widely recognized to enhance the robustness and reliability of bioanalytical methods, often halving method development time and reducing costs associated with addressing assay bias. kcasbio.com

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of sensitive and specific LC-MS/MS methods for the quantification of desloratadine (B1670295) in biological matrices, such as human plasma, heavily relies on the use of a deuterated internal standard like Desloratadine-d7. nih.govresearchgate.netresearchgate.net These methods are crucial for pharmacokinetic and bioequivalence studies. researchgate.netnih.gov

In a typical LC-MS/MS workflow, desloratadine and its internal standard, Desloratadine-d7, are extracted from the biological matrix, often using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). researchgate.netresearchgate.netamazonaws.com The extracted samples are then subjected to chromatographic separation, commonly on a C18 or C8 column, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govresearchgate.netresearchgate.net The MRM transitions are specific precursor-to-product ion pairs for both the analyte and the internal standard, ensuring high selectivity. For instance, a common transition for desloratadine is m/z 311.2 → 259.2, while for a deuterated analog like desloratadine-d5, it is m/z 316.2 → 264.3. researchgate.netresearchgate.net

The following table summarizes typical parameters for an LC-MS/MS method for desloratadine quantification:

| Parameter | Value | Reference |

| Internal Standard | Desloratadine-d5 / Desloratadine-d7 | researchgate.netresearchgate.net |

| Extraction Method | Solid-Phase Extraction (SPE) / Liquid-Liquid Extraction (LLE) | researchgate.netresearchgate.netamazonaws.com |

| Chromatographic Column | BDS Hypersil C8 / Xbridge C18 | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile (B52724) and Ammonium formate (B1220265) buffer | researchgate.netresearchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

Method Validation Parameters for Deuterated Internal Standards

Method validation is a critical step to ensure the reliability of bioanalytical data. When using a deuterated internal standard like Desloratadine-d7, specific validation parameters are of paramount importance.

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant concern in LC-MS/MS analysis. kcasbio.comnih.gov These effects can manifest as ion suppression or enhancement, leading to inaccurate quantification. chromatographyonline.comresearchgate.net The use of a SIL-IS like Desloratadine-d7 is the most effective strategy to compensate for these matrix effects because it is affected in the same way as the analyte. kcasbio.com

The degree of matrix effect is typically assessed by comparing the response of the analyte in a post-extraction spiked sample to its response in a neat solution. nih.gov Studies have shown that with the use of a deuterated internal standard for desloratadine analysis, the ion-suppression effect can be minimal and not impact the accuracy of the results. researchgate.net

Ensuring the stability of both the analyte and the internal standard in the biological matrix under various storage and handling conditions is crucial for accurate results. researchgate.net Validation studies for desloratadine methods using a deuterated internal standard have demonstrated stability through multiple freeze-thaw cycles, bench-top storage, and long-term storage conditions. researchgate.netresearchgate.net The stability of desloratadine itself has been investigated under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation. researchgate.netnih.gov

Application in Single-Cell Mass Spectrometry for Metabolic Tracing

While direct evidence for the specific use of Desloratadine-d7 in single-cell mass spectrometry for metabolic tracing is not prevalent in the reviewed literature, the principles of using stable isotope-labeled compounds in this burgeoning field are well-established. nih.govuniversiteitleiden.nl Single-cell mass spectrometry aims to analyze the metabolic profile of individual cells, providing insights into cellular heterogeneity. nih.govrsc.org

Stable isotope tracers are employed to follow the metabolic fate of specific compounds within a cell. nih.govuniversiteitleiden.nl In this context, a deuterated compound could be used to trace metabolic pathways. The analytical platforms for such studies often involve high-throughput data acquisition systems coupled with sophisticated data processing to handle the vast amount of information generated from single-cell analysis. nih.govbiorxiv.org

Utilization in Environmental and Residue Analysis Methodologies

The presence of pharmaceuticals in the environment, particularly in water systems, is a growing concern. janusinfo.se Desloratadine has been detected in treated wastewater, surface water, and even drinking water. janusinfo.se Therefore, robust and sensitive analytical methods are required for its monitoring.

The principles of using stable isotope-labeled internal standards for accurate quantification are directly applicable to environmental and residue analysis. pjoes.com In this context, Desloratadine-d7 would serve as an ideal internal standard for quantifying desloratadine residues in environmental samples like water and sludge. janusinfo.seresearchgate.net The use of a SIL-IS helps to overcome matrix effects that are often complex and variable in environmental samples, ensuring the accuracy of the determined residue levels. tesisenred.net

Investigation of Metabolic Pathways and Deuterium Stability in Vitro and Animal Models

Elucidation of Desloratadine-d7 (major) Metabolic Fate in Non-Human Biological Systems

The metabolic journey of Desloratadine-d7 is presumed to follow the primary pathways of its non-deuterated counterpart, although the rate and preference for certain routes may be altered by the presence of deuterium (B1214612) atoms. The major metabolic transformation of Desloratadine (B1670295) in humans and some animal models is 3-hydroxylation, followed by glucuronidation. nih.govdrugbank.com Investigations in non-human systems, such as rat liver microsomes and hepatocytes from humanized-liver mice, provide crucial models for understanding these processes. nih.govnih.gov

In vitro systems like hepatic (liver) microsomes and hepatocytes are standard tools for assessing metabolic stability. researchgate.net These systems contain the primary enzymes responsible for drug metabolism. For Desloratadine, studies using cryopreserved human hepatocytes (CHHs) and human liver microsomes (HLMs) have been instrumental in identifying its metabolic pathways. nih.govcore.ac.uk

The metabolism of Desloratadine is complex and can vary by species. In vitro studies with rat liver microsomes have identified several metabolites, including three different hydroxylated versions (M1-M3), an N-oxide (M4), and an aromatized N-oxide (M5). nih.gov In human systems, the principal active metabolite is 3-hydroxydesloratadine (B129375), which is subsequently conjugated with glucuronic acid to form 3-hydroxydesloratadine-O-glucuronide. drugbank.comnih.govnih.gov Another key, albeit transient, intermediate is Desloratadine-N-glucuronide. nih.gov

For Desloratadine-d7, it is anticipated that deuterated analogues of these metabolites would be formed. The specific location of the deuterium atoms is critical; in the "major" isotopologue, these are typically placed on parts of the molecule that are not the primary sites of metabolism to ensure stability when used as an internal standard. Assuming the deuterium atoms in Desloratadine-d7 are not on the C-3 position, the formation of 3-hydroxy-desloratadine-d7 would be a primary metabolic step. The production of other metabolites, such as those involving hydroxylation or oxidation on a deuterated carbon, would likely be reduced due to the kinetic isotope effect, a phenomenon where the greater mass of deuterium causes the C-D bond to be stronger and harder to break than a C-H bond. nih.gov

| Metabolite (Parent Compound) | Metabolic Reaction | System Studied | Predicted d7-Analogue | Reference |

|---|---|---|---|---|

| 3-Hydroxydesloratadine | Hydroxylation | Human Hepatocytes, Humanized-Liver Mice | 3-Hydroxy-desloratadine-d7 | nih.govnih.gov |

| Desloratadine-N-glucuronide | N-glucuronidation | Human Hepatocytes/Microsomes | Desloratadine-d7-N-glucuronide | nih.gov |

| Hydroxylated Metabolites (M1-M3) | Hydroxylation | Rat Liver Microsomes | Hydroxylated-desloratadine-d7 (formation may be reduced if at deuterated sites) | nih.gov |

| N-Oxide (M4) | N-Oxidation | Rat Liver Microsomes | N-Oxide-desloratadine-d7 (formation may be affected by deuteration on adjacent carbons) | nih.gov |

Deuterium loss occurs when a metabolic reaction, such as hydroxylation mediated by a Cytochrome P450 enzyme, directly targets a carbon atom to which a deuterium atom is attached. The quantification of this loss is a direct measure of the metabolic activity at that specific site and the magnitude of the kinetic isotope effect. Isotope scrambling, a redistribution of isotopes, is generally not a significant concern with stable, covalently bound deuterium in this context.

Specific studies quantifying deuterium loss from Desloratadine-d7 (major) are not found in the reviewed literature. Such an investigation would be essential to confirm the stability of the isotopic label and to understand if alternative metabolic pathways ("metabolic switching") become more prominent when a primary site is protected by deuteration. nih.gov

The biotransformation of Desloratadine into its major human metabolite, 3-hydroxydesloratadine, is a unique, two-step enzymatic process that for many years was difficult to replicate in vitro. nih.gov It requires the sequential action of a Phase II enzyme followed by a Phase I enzyme.

The formation of 3-hydroxydesloratadine is catalyzed by Cytochrome P450 2C8 (CYP2C8). nih.gov However, this reaction only occurs after an initial modification to the Desloratadine molecule. Chemical inhibition studies in human hepatocytes showed that potent CYP2C8 inhibitors like gemfibrozil (B1671426) glucuronide almost completely halted the formation of 3-hydroxydesloratadine. nih.gov The rate of this metabolite's formation also showed a strong correlation with CYP2C8 marker activity across a panel of hepatocytes from different donors. nih.gov

In the context of Desloratadine-d7, a primary kinetic isotope effect on the CYP2C8-mediated step would be expected only if the C-3 position were deuterated. If, as is likely for a standard, the deuteration is elsewhere, the direct impact on the hydroxylation rate would be minimal. However, secondary isotope effects, which are generally smaller, could still subtly alter enzyme kinetics.

The crucial first step in the pathway to 3-hydroxydesloratadine is the N-glucuronidation of Desloratadine at the piperidine (B6355638) nitrogen, a reaction catalyzed by UDP-glucuronosyltransferase 2B10 (UGT2B10). nih.govnih.gov This creates an intermediate, Desloratadine-N-glucuronide, which is the actual substrate for CYP2C8. nih.gov The requirement for both UGT and P450 cofactors (UDPGA and NADPH, respectively) in microsomal systems to produce 3-hydroxydesloratadine confirmed this sequential pathway. nih.gov Further studies identified Desloratadine itself as a potent and relatively selective competitive inhibitor of UGT2B10. nih.govtandfonline.com

| Enzyme | Role in Desloratadine Metabolism | Known Inhibitors | Predicted Impact of d7-Labeling | Reference |

|---|---|---|---|---|

| UGT2B10 | Catalyzes initial N-glucuronidation to form Desloratadine-N-glucuronide. | Nicotine, Desloratadine | Minimal effect expected as no C-D bond is broken. | nih.govnih.gov |

| CYP2C8 | Catalyzes 3-hydroxylation of the Desloratadine-N-glucuronide intermediate. | Gemfibrozil glucuronide, Montelukast, Clopidogrel glucuronide | Minimal effect if C-3 is not deuterated. A significant kinetic isotope effect would slow this step if C-3 were deuterated. | nih.gov |

Enzyme Kinetics and Isotope Effects in Biotransformation

Comparative Metabolic Studies with Unlabeled Desloratadine in Animal Models

While direct comparative in vivo metabolic studies for Desloratadine-d7 are not extensively available in published literature, the metabolic profile of its non-deuterated counterpart, desloratadine, has been characterized in various animal models. Understanding the metabolism of the parent compound provides a crucial foundation for predicting the metabolic pathways of its deuterated analogue.

Desloratadine, the primary active metabolite of loratadine (B1675096), undergoes extensive metabolism in the body. The major metabolic pathway for desloratadine in humans involves hydroxylation to form 3-hydroxydesloratadine, which is subsequently glucuronidated. However, significant species-dependent differences in metabolic profiles have been observed in animal models.

Assessment of Metabolic Profiles in Animal Tissues and Biofluids

Studies in various animal species have revealed different primary sites of hydroxylation on the desloratadine molecule. For instance, in control mouse models, 5- and 6-hydroxydesloratadine are the predominant metabolites found in feces and urine. In contrast, studies utilizing humanized-liver mice, which are transplanted with human hepatocytes, have shown a metabolic profile that more closely resembles that of humans. In these humanized-liver mice, the formation of 3-hydroxydesloratadine and its subsequent O-glucuronide is the preferential pathway. assumption.edu The major excretion products in these mice were identified as urinary 3-hydroxydesloratadine O-glucuronide, and fecal desloratadine, 3-hydroxydesloratadine, and 5-hydroxydesloratadine. assumption.edu

In rats, desloratadine and its active metabolites are widely distributed across various tissues, including the liver, spleen, thymus, heart, adrenal glands, and pituitary gland. juniperpublishers.com This wide distribution suggests that metabolism is not limited to the liver and may occur in other tissues as well.

The introduction of deuterium atoms at specific positions in the Desloratadine-d7 molecule is anticipated to influence its metabolic profile due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, such as cytochrome P450 (CYP) isoenzymes. nih.gov This can lead to a slower rate of metabolism at the deuterated sites.

Consequently, it is hypothesized that the formation of metabolites resulting from the cleavage of a C-D bond in Desloratadine-d7 would be reduced compared to the formation of the corresponding metabolites from unlabeled desloratadine. This could potentially lead to a "metabolic switching" phenomenon, where alternative metabolic pathways become more prominent. For example, if the deuteration is on the piperidine ring, which is a site of hydroxylation, the formation of hydroxylated metabolites at that position may be hindered, potentially increasing the formation of other metabolites or leading to higher plasma concentrations of the parent drug. google.com

Below is a table summarizing the known major metabolites of unlabeled desloratadine in different animal models and a hypothetical comparison for Desloratadine-d7, based on the principles of the kinetic isotope effect.

| Compound | Animal Model | Major Metabolites Detected | Hypothetical Change with Desloratadine-d7 |

| Desloratadine | Control Mice | 5-Hydroxydesloratadine, 6-Hydroxydesloratadine assumption.edu | Potential decrease in metabolites if deuteration is at the 5 or 6-position. |

| Desloratadine | Humanized-Liver Mice | 3-Hydroxydesloratadine, 3-Hydroxydesloratadine O-glucuronide, 5-Hydroxydesloratadine assumption.edu | Potential decrease in 3-hydroxy metabolites if deuteration is at the 3-position. |

| Desloratadine | Rats | Wide tissue distribution of parent and active metabolites. juniperpublishers.com | Slower overall metabolism could lead to higher and more sustained tissue concentrations. |

Evaluation of Deuterium Label Stability During In Vivo Metabolism

A critical aspect of using deuterated compounds in metabolic studies is the stability of the deuterium labels. The loss of deuterium atoms through exchange with protons from the biological environment or during metabolic reactions can complicate the interpretation of results.

The stability of a deuterium label is highly dependent on its position within the molecule and the chemical reactions it may undergo. Deuterium atoms attached to carbon atoms that are not involved in metabolic cleavage are generally stable. However, if a deuterated C-H bond is targeted by an enzyme for a reaction such as hydroxylation, the deuterium atom can be lost.

For Desloratadine-d7, where deuteration is often on the piperidine ring, the stability of the labels would depend on the extent of hydroxylation at these deuterated positions. google.com If the deuterated sites are major points of metabolic attack, some degree of deuterium loss would be expected. For instance, studies with other drugs containing deuterated piperidine rings have shown that the loss of deuterium can occur during hydroxylation.

Pharmacokinetic Investigations of Desloratadine D7 Major in Non Human Systems

Absorption, Distribution, and Excretion Studies in Animal Models

Preclinical studies in various animal models, including mice, rats, and monkeys, have been instrumental in characterizing the pharmacokinetic profile of desloratadine (B1670295) and its deuterated analogs. europa.eu

Following administration, Desloratadine demonstrates extensive distribution in rats, with tissue-to-plasma concentration ratios greater than one, particularly in the liver and bowel. europa.eu Radiolabeled tissue distribution studies in rats have shown that Desloratadine does not readily cross the blood-brain barrier. pom.go.id In guinea pigs, this is further supported by the observation that peripherally administered Desloratadine did not significantly inhibit the binding of ³H-mepyramine in the brain. europa.eu

Studies in rats indicate that the concentration of Desloratadine in fetal plasma and milk is approximately 40% and 85% of the maternal plasma concentration, respectively. europa.eu The major human metabolites of Desloratadine were found in all animal species studied. europa.eu However, animal models were exposed to 3-OH-desloratadine to a small extent or not at all. europa.eu

Table 1: Tissue Distribution of Desloratadine in Animal Models

| Animal Model | Tissue | Key Findings |

|---|---|---|

| Rats | General | Extensive distribution, with tissue/plasma concentration ratio > 1. europa.eu |

| Liver, Bowel | High concentrations observed. europa.eu | |

| Brain | Does not readily cross the blood-brain barrier. pom.go.id | |

| Fetal Plasma | ~40% of maternal plasma concentration. europa.eu | |

| Milk | ~85% of maternal plasma concentration. europa.eu | |

| Guinea Pigs | Brain | No significant inhibition of ³H-mepyramine binding. europa.eu |

This table summarizes the key findings regarding the tissue distribution of Desloratadine in various animal models based on available preclinical data.

In laboratory animals, a small percentage of a Desloratadine dose is excreted unchanged in the urine (0.7% to 5%) and feces (2% to 15%). europa.eu A human mass balance study using ¹⁴C-labeled Desloratadine showed that approximately 87% of the dose was recovered, with metabolic products being equally distributed between urine and feces. pom.go.iddrugbank.com This indicates that in both animals and humans who are normal metabolizers, Desloratadine is significantly cleared from the plasma through metabolic processes. europa.eu

The primary metabolite of Desloratadine is 3-hydroxydesloratadine (B129375), which is then glucuronidated. drugbank.com Both the parent drug and this metabolite are eliminated through urine and feces. wikipedia.org

Table 2: Excretion of Desloratadine in Animal and Human Models

| Species | Route | Percentage of Unchanged Desloratadine Excreted |

|---|---|---|

| Laboratory Animals | Urine | 0.7% - 5% europa.eu |

| Feces | 2% - 15% europa.eu | |

| Humans (¹⁴C-Desloratadine) | Urine & Feces | ~87% recovered as metabolic products, equally distributed. pom.go.iddrugbank.com |

This table presents the excretion data for unchanged Desloratadine in laboratory animals and the recovery of ¹⁴C-Desloratadine and its metabolites in humans.

Mechanistic Pharmacokinetic Assessment in In Vitro Models

In vitro models are crucial for understanding the specific mechanisms governing the pharmacokinetics of a drug.

Studies utilizing Caco-2 cell monolayers, a well-established in vitro model for predicting human drug absorption, have confirmed the high permeability of Desloratadine. nih.govresearchgate.net This high in vitro permeability aligns with its classification as a Biopharmaceutics Classification System (BCS) Class 1 drug, characterized by high solubility and high permeability. nih.govresearchgate.net The Parallel Artificial Membrane Permeability Assay (PAMPA) has also been used to demonstrate its high permeability. researchgate.net

Table 3: In Vitro Permeability of Desloratadine

| In Vitro Model | Finding |

|---|---|

| Caco-2 Cells | High permeability confirmed. nih.govresearchgate.net |

| PAMPA | High permeability demonstrated. researchgate.net |

This table highlights the results from in vitro models used to assess the permeability of Desloratadine.

While Desloratadine exhibits high passive permeability, there is evidence suggesting its interaction with transport proteins. It has been suggested that Desloratadine may be a substrate for P-glycoprotein (P-gp), an efflux transporter, which could play a role in limiting its brain penetration. nih.gov

Influence of Deuteration on Pharmacokinetic Parameters in Preclinical Models

Deuteration, the substitution of hydrogen with its heavy isotope deuterium (B1214612), can alter the pharmacokinetic properties of a drug, primarily by affecting its metabolism. nih.gov While specific pharmacokinetic data for Desloratadine-d7 (major) in preclinical models is not extensively detailed in the provided search results, the general principle is that the stronger carbon-deuterium bond can slow down metabolic processes that involve the cleavage of this bond. nih.gov This can lead to a longer half-life and altered clearance of the deuterated compound compared to its non-deuterated counterpart. nih.gov Deuterated analogs, such as Desloratadine-d4 and Desloratadine-d5, are commonly used as internal standards in bioanalytical methods for the quantification of Desloratadine in plasma, which underscores their similar chromatographic behavior and extractability. researchgate.netnih.govsemanticscholar.org The potential for deuteration to modify the pharmacokinetic profile of Desloratadine warrants further investigation in preclinical models to fully elucidate any therapeutic advantages. nih.gov

Theoretical and Computational Studies of Desloratadine D7 Major

Molecular Dynamics Simulations and Docking Studies of Deuterated Analogs

While specific molecular dynamics (MD) and docking studies for Desloratadine-d7 are not extensively available in public literature, the principles can be understood from simulations of the parent compound, Desloratadine (B1670295), and analogous deuterated systems. vsu.ruvsu.ru Computational modeling is a key technique in pharmaceutical development for creating drug compositions. vsu.ru

MD simulations have been employed to study the release of Desloratadine from polymer matrices like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol-6000. vsu.ruvsu.ru These studies, using force fields such as Amber 99, calculate interaction energies (e.g., van der Waals forces) between the drug and the polymer or solvent, providing a dynamic picture of the release process. vsu.ruvsu.ru

Insights into the effect of deuteration on receptor binding can be drawn from computational studies on other deuterated antihistamines, such as histamine (B1213489). mdpi.comnih.gov Combined experimental and computational studies on deuterated histamine analogs have shown that replacing hydrogen with deuterium (B1214612) can alter binding affinities for the histamine H2 receptor. nih.govplos.org These changes are often attributed to modifications in the strength of hydrogen bonds upon deuteration, a phenomenon known as the Ubbelohde effect. plos.org Molecular docking and subsequent MD simulations can identify key amino acid residues responsible for binding and reveal how deuteration influences these interactions. For instance, in histamine binding, Asp98 was identified as a dominant residue, and its hydrogen bonding with the ligand was crucial. nih.gov Such studies highlight that selective deuteration can be a tool for fine-tuning ligand-receptor interactions. mdpi.com

Table 1: Key Parameters in Molecular Dynamics Simulations of Desloratadine Release

| Parameter | Description | Relevance in Simulation |

| Force Field | A set of parameters to calculate the potential energy of a system of atoms or molecules. | The Amber 99 force field has been used for Desloratadine simulations. vsu.ruvsu.ru |

| Interaction Energy | The energy arising from forces between molecules (e.g., van der Waals, electrostatic). | Calculated to understand the binding strength between Desloratadine and polymers or water. vsu.ruvsu.ru |

| Solvent Model | A computational model to represent the solvent (e.g., water) in the simulation. | Crucial for simulating the dissolution process and drug release into an aqueous medium. |

| System Trajectory | The set of atomic coordinates and velocities over time. | Analyzed to observe the dynamic process of Desloratadine detaching from a polymer and moving into the solvent. vsu.ru |

Quantum Mechanical Calculations of Isotope Effects on Reaction Pathways

The primary advantage of deuteration is the kinetic isotope effect (KIE), where the heavier mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. wikipedia.org This results in a higher activation energy for reactions involving the cleavage of a C-D bond, thereby slowing down the reaction rate. sustainability-directory.com This effect is particularly relevant for drug metabolism mediated by enzymes like the cytochrome P450 (CYP) family, which often involves C-H bond oxidation as a rate-limiting step. researchgate.net

Quantum mechanical (QM) methods, especially Density Functional Theory (DFT), are powerful tools for studying these phenomena. researchgate.netresearchgate.netnih.gov DFT calculations can model the electronic structure of molecules and compute the energy profiles of reaction pathways, including the transition states. researchgate.netacs.org By calculating and comparing the activation energies for the breaking of a C-H versus a C-D bond, the magnitude of the KIE can be predicted theoretically. acs.org

The major metabolic pathway for Desloratadine is its conversion to 3-hydroxydesloratadine (B129375). wikipedia.org This process is complex, involving an initial N-glucuronidation by the enzyme UGT2B10, followed by 3-hydroxylation catalyzed by CYP2C8. nih.govnih.govresearchgate.net QM calculations can be applied to model the H-atom abstraction step by the reactive species of CYP2C8, providing insight into the transition state and the expected KIE upon deuteration at or near the 3-position. acs.org Such calculations are vital for rationally designing deuterated drugs with improved metabolic stability. researchgate.netrutgers.edu

Table 2: Theoretical Approaches for Calculating Kinetic Isotope Effects (KIE)

| Computational Method | Description | Application to Desloratadine-d7 |

| Density Functional Theory (DFT) | A QM method that calculates the electronic structure of atoms and molecules. It is widely used for its balance of accuracy and computational cost. researchgate.netresearchgate.net | Used to model the transition state of the hydroxylation reaction by CYP2C8 and predict the energy barrier difference between C-H and C-D bond cleavage. acs.orgresearchgate.net |

| Transition State Theory (TST) | A theory that describes reaction rates by assuming a quasi-equilibrium between reactants and activated transition state complexes. | Provides the framework for calculating the rate constants (kH and kD) from the computed energy barriers. acs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where the reactive core (e.g., the active site of the enzyme and the substrate) is treated with high-level QM, and the surrounding protein environment is treated with more efficient MM. nih.gov | Offers a more realistic model by including the steric and electronic effects of the CYP2C8 enzyme pocket on the reaction pathway. nih.gov |

| Quantum Tunneling Corrections | Corrections applied to TST calculations to account for the quantum phenomenon of tunneling, where a particle can pass through an energy barrier instead of over it. rutgers.edu | Important for hydrogen/deuterium transfer reactions, as tunneling can significantly enhance the observed KIE beyond classical predictions. rutgers.edu |

In Silico Prediction of Metabolic Hot Spots for Deuteration

Identifying the sites on a molecule that are most susceptible to metabolism—so-called "metabolic hot spots"—is a critical step in drug design, including the design of deuterated analogs. cam.ac.uk A variety of in silico tools and computational models have been developed to predict these sites, helping to guide synthetic efforts to block or slow down metabolism at specific positions. cam.ac.ukresearchgate.net

These predictive models often use a combination of approaches:

Structure-Based Methods: These involve docking the drug molecule into a 3D model of a metabolizing enzyme, such as CYP2C8. The proximity and orientation of different C-H bonds to the enzyme's reactive center (the heme iron-oxo species) can indicate their likelihood of being oxidized.

Ligand-Based Methods: These methods rely on databases of known metabolic transformations. By analyzing the chemical environment around known sites of metabolism for a large set of molecules, these tools learn to recognize structural motifs or fragments that are prone to metabolic attack. cam.ac.uk

Quantum Mechanical Calculations: As discussed previously, QM methods like DFT can calculate the activation energies for hydrogen abstraction from various positions on the molecule. researchgate.net Lower activation energies correspond to more labile C-H bonds, indicating a metabolic hot spot. researchgate.net

For Desloratadine, the primary site of metabolic oxidation is the 3-position of the cyclohepta[1,2-b]pyridine ring system, leading to 3-hydroxydesloratadine. wikipedia.org In silico prediction tools would be expected to identify this position as a major metabolic hot spot. By strategically placing deuterium atoms at or near this site, as in Desloratadine-d7, the rate of this primary metabolic pathway can be significantly reduced due to the kinetic isotope effect. This leads to a longer half-life and potentially improved pharmacokinetic properties of the drug.

Table 3: In Silico Approaches for Predicting Metabolic Hot Spots

| Approach | Principle | Example Software/Platform |

| Expert Systems | Use a knowledge base of metabolic reaction rules derived from experimental data to predict potential metabolites. | Meteor, META |

| Machine Learning/QSAR | Employs statistical models trained on large datasets to correlate molecular descriptors with metabolic liability at specific sites (Quantitative Structure-Activity Relationship). | ADMET Predictor™, MetaSite |

| Molecular Docking | Simulates the binding of a substrate into the active site of a metabolizing enzyme to predict the most likely position for reaction. | AutoDock, GOLD |

| Quantum Mechanics (DFT) | Calculates the reactivity of individual atoms or bonds within a molecule to identify those most susceptible to enzymatic attack. | Gaussian, Jaguar |

Future Perspectives and Research Directions for Desloratadine D7 Major

Expanding Applications in Mechanistic Toxicology Studies

The stable isotope-labeled compound, Desloratadine-d7, where seven hydrogen atoms are replaced by deuterium (B1214612), serves as a powerful tool in mechanistic toxicology research. This isotopic labeling does not alter the fundamental chemical properties of the molecule but provides a distinct mass signature, enabling researchers to trace and differentiate it from its non-deuterated counterpart, desloratadine (B1670295). This is particularly valuable in elucidating complex metabolic pathways and understanding the mechanisms of drug action and biotransformation without focusing on safety or adverse effects. nih.gov

The use of deuterium-labeled compounds like Desloratadine-d4 (a related isotopologue) allows for in-depth investigation into the metabolic fate of desloratadine. simsonpharma.com By administering the deuterated form, scientists can track its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. simsonpharma.com This technique helps in identifying metabolites and understanding the enzymatic processes involved. For instance, studies can differentiate between the parent drug and its metabolic products, providing clear insights into how the body processes the compound. nih.gov The kinetic isotope effect, a change in reaction rate due to isotopic substitution, can also be exploited to probe the rate-limiting steps in metabolic reactions. symeres.com

Furthermore, stable isotope labeling combined with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy facilitates the rapid identification and structural elucidation of metabolites. nih.gov This approach is instrumental in building a comprehensive metabolic map for desloratadine, which is crucial for a deeper understanding of its pharmacological activity.

Interactive Table: Research Applications of Deuterated Desloratadine

| Research Area | Application of Desloratadine-d7 | Methodological Advantage |

| Metabolic Pathway Elucidation | Tracing the biotransformation of desloratadine. | Differentiating metabolites from the parent compound. nih.gov |

| Pharmacokinetic Profiling | Detailed analysis of ADME properties. simsonpharma.com | Precise quantification in biological matrices. simsonpharma.com |

| Enzyme Kinetics | Investigating the role of specific enzymes in metabolism. | Utilizing the kinetic isotope effect to study reaction mechanisms. symeres.com |

Integration with Advanced Imaging Techniques for Drug Disposition

The integration of Desloratadine-d7 with advanced imaging techniques, such as mass spectrometry imaging (MSI), holds significant promise for visualizing drug disposition directly within tissues. MSI allows for the label-free detection and spatial mapping of molecules in biological samples, providing a visual representation of where the drug and its metabolites are located.

By using Desloratadine-d7, researchers can enhance the specificity and sensitivity of MSI studies. The unique mass of the deuterated compound allows it to be clearly distinguished from endogenous molecules and the non-labeled drug, enabling precise mapping of its distribution in various organs and tissues. This can reveal critical information about tissue penetration, accumulation in specific cell types, and the spatial relationship between the parent drug and its metabolites.

This capability is particularly valuable for understanding why a drug may have effects in certain tissues and not others, moving beyond simple blood concentration measurements. While direct studies on Desloratadine-d7 with MSI are not widely published, the principles of using stable isotope-labeled compounds in imaging are well-established for other drugs and offer a clear path for future research.

Development of New Deuterated Desloratadine Analogs for Specific Research Objectives

Building on the foundation of Desloratadine-d7, the development of new deuterated desloratadine analogs is a key future direction for addressing specific scientific questions. Researchers have already synthesized various N-substituted analogs of desloratadine to explore structure-activity relationships and improve antihistamine activity. researchgate.net For instance, analogs have been created by replacing parts of the molecule to study their effect on H1 receptor binding and residence time. acs.orgnih.gov

The strategic placement of deuterium in different positions of the desloratadine molecule can create a library of analogs, each designed for a particular research purpose. For example, deuteration at a site of metabolism can slow down the metabolic process due to the kinetic isotope effect, allowing for a more detailed study of the metabolic pathway or enhancing the compound's stability for certain experimental setups. symeres.com

Recent research has focused on synthesizing various analogs of desloratadine to investigate their antihistamine properties. researchgate.net One study detailed the creation of N-substituted desloratadine analogs which all showed significant antihistamine activity when compared to desloratadine. researchgate.net Another research effort involved synthesizing rupatadine (B1662895) analogs from desloratadine to study their binding kinetics at the histamine (B1213489) H1 receptor. nih.gov These studies demonstrate the active interest in modifying the desloratadine structure to achieve specific research goals, a strategy that can be powerfully combined with deuterium labeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.